molecular formula C14H15N3O2 B6216064 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile CAS No. 1711068-45-9

4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile

Cat. No. B6216064
CAS RN: 1711068-45-9
M. Wt: 257.3
InChI Key:
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Description

4-Methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile (MPP) is a chemical compound that is widely used in scientific research. MPP is a synthetic derivative of pyrazole and has been used in a number of studies to investigate its biochemical and physiological effects. In

Scientific Research Applications

4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has been used in a number of studies to investigate its biochemical and physiological effects. It has been used to study the effects of oxidative stress, inflammation, and apoptosis. It has also been used to study the effects of drugs on the nervous system, including the effects of opioids and other drugs on neurotransmitter release. In addition, 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has been used to study the effects of drugs on the cardiovascular system, including the effects of nitric oxide and other vasoactive agents.

Mechanism of Action

The exact mechanism of action of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is not fully understood. However, it is believed that 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is believed to act as an antioxidant and anti-inflammatory agent. It is also believed to inhibit the release of neurotransmitters, which could explain its effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile have been studied in a number of studies. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been shown to inhibit the release of neurotransmitters, which could explain its effects on the nervous system. In addition, 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has been shown to have vasoactive effects, which could explain its effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile in laboratory experiments include its low cost and ease of synthesis. It is also relatively stable and can be stored at room temperature. The main limitation of using 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile in laboratory experiments is its relatively low solubility in water.

Future Directions

The potential future directions of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile include further studies of its biochemical and physiological effects, as well as studies of its effects on other systems, such as the immune system. In addition, further studies of its mechanism of action could lead to the development of more effective and safer drugs. Finally, further studies of its pharmacokinetics and pharmacodynamics could lead to the development of more effective and safer drugs.

Synthesis Methods

4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can be synthesized using a number of different methods. The most common method involves the reaction of 4-methoxybenzaldehyde and 1-propyl-1H-pyrazol-4-yloxy acetic acid. The reaction takes place in an aqueous solution and the product is isolated by recrystallization. Another method for the synthesis of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile involves the reaction of 4-methoxybenzaldehyde and 4-methyl-1-propyl-1H-pyrazol-3-yloxy acetic acid. The reaction takes place in an aqueous solution and the product is isolated by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile involves the reaction of 4-methoxybenzyl bromide with propylhydrazine to form 4-methoxy-2-(propylhydrazino)benzonitrile, which is then reacted with 4-chloropyrazole to form the final product.", "Starting Materials": [ "4-methoxybenzyl bromide", "propylhydrazine", "4-chloropyrazole" ], "Reaction": [ "Step 1: 4-methoxybenzyl bromide is reacted with propylhydrazine in the presence of a base such as potassium carbonate to form 4-methoxy-2-(propylhydrazino)benzonitrile.", "Step 2: 4-methoxy-2-(propylhydrazino)benzonitrile is then reacted with 4-chloropyrazole in the presence of a base such as sodium hydride to form the final product, 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile." ] }

CAS RN

1711068-45-9

Molecular Formula

C14H15N3O2

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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